molecular formula C21H21NO4 B1337694 1-Boc-4-Benzyloxy-3-formylindole CAS No. 404888-01-3

1-Boc-4-Benzyloxy-3-formylindole

Cat. No.: B1337694
CAS No.: 404888-01-3
M. Wt: 351.4 g/mol
InChI Key: VGERAWRTLSARJZ-UHFFFAOYSA-N
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Description

1-Boc-4-Benzyloxy-3-formylindole is a chemical compound with the molecular formula C21H21NO4. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a benzyloxy group at the fourth position, and a formyl group at the third position of the indole ring. This compound is used in various chemical syntheses and research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-Benzyloxy-3-formylindole can be synthesized through a multi-step process involving the protection of the indole nitrogen, introduction of the benzyloxy group, and formylation at the third position. One common synthetic route involves the following steps:

    Protection of Indole Nitrogen: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of Benzyloxy Group: The protected indole is then reacted with benzyl bromide in the presence of a base like potassium carbonate to introduce the benzyloxy group at the fourth position.

    Formylation: The final step involves the formylation of the indole ring at the third position using a formylating agent such as Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-Benzyloxy-3-formylindole undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 1-Boc-4-Benzyloxy-3-carboxyindole.

    Reduction: 1-Boc-4-Benzyloxy-3-hydroxymethylindole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Boc-4-Benzyloxy-3-formylindole is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: In the study of indole-based compounds’ biological activities, including their roles as enzyme inhibitors or receptor ligands.

    Medicine: As a precursor in the synthesis of potential pharmaceutical agents with anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: In the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-Benzyloxy-3-formylindole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active indole moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-Benzyloxy-3-hydroxymethylindole: Similar structure but with a hydroxymethyl group instead of a formyl group.

    1-Boc-4-Benzyloxy-3-carboxyindole: Similar structure but with a carboxylic acid group instead of a formyl group.

    1-Boc-4-Benzyloxy-3-methylindole: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

1-Boc-4-Benzyloxy-3-formylindole is unique due to the presence of the formyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and development.

Properties

IUPAC Name

tert-butyl 3-formyl-4-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2,3)26-20(24)22-12-16(13-23)19-17(22)10-7-11-18(19)25-14-15-8-5-4-6-9-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGERAWRTLSARJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2OCC3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454833
Record name 1-Boc-4-Benzyloxy-3-formylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404888-01-3
Record name 1,1-Dimethylethyl 3-formyl-4-(phenylmethoxy)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404888-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Boc-4-Benzyloxy-3-formylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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